molecular formula C23H16O6 B1265026 ohioensin G

ohioensin G

Cat. No. B1265026
M. Wt: 388.4 g/mol
InChI Key: JFOHOILWNMBZGW-QSABTFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ohioensin G is a natural product found in Polytrichastrum alpinum with data available.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatase 1B

Ohioensin G, along with its counterpart Ohioensin F, has been identified as having potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from the Antarctic moss Polytrichastrum alpinum, exhibit this activity in a non-competitive manner, indicating a unique mechanism of action (Seo et al., 2008).

Role in Atherosclerosis and Antioxidant Activity

Ohioensin G is part of the benzonaphthoxanthenones class, a group of flavonoids that have shown potential in various medicinal applications. Studies indicate their usefulness as antioxidants and in treating atherosclerosis, among other cytotoxic activities against human tumor cell lines (Chandra, Chandra, & Khajuria, 2019).

Anti-Inflammatory Properties

Research on Ohioensin F, which shares structural similarities with Ohioensin G, demonstrates significant anti-inflammatory effects, especially in the context of atherosclerotic disease. It inhibits TNF-α-induced adhesion molecule expression in vascular smooth muscle cells, suggesting its potential as an anti-inflammatory molecule with protective effects on atherosclerotic lesions (Byeon et al., 2012).

Structural and Chemical Characterization

The structural elucidation of various Ohioensins, including Ohioensin G, was a significant step in understanding their biological activities. Their novel polycyclic skeleton has been a focus of research, laying the groundwork for further pharmacological exploration (Zheng et al., 1993).

Cytotoxicity Against Cancer Cell Lines

Ohioensin G, along with other compounds isolated from moss species like Polytrichum commune, has been evaluated for cytotoxicity against various cancer cell lines. This research contributes to the understanding of its potential use in cancer therapy (Fu et al., 2009).

properties

Product Name

ohioensin G

Molecular Formula

C23H16O6

Molecular Weight

388.4 g/mol

IUPAC Name

(1R,14R,15S,23S)-6,9,11,14-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one

InChI

InChI=1S/C23H16O6/c24-11-6-3-5-10-15(11)17-12(25)8-13(26)18-19(17)20-16(21(27)22(18)28)9-4-1-2-7-14(9)29-23(10)20/h1-8,16,20-21,23-27H/t16-,20+,21-,23+/m1/s1

InChI Key

JFOHOILWNMBZGW-QSABTFIQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]3[C@@H]4[C@@H](O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)[C@@H]3O

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)C3O

synonyms

ohioensin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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